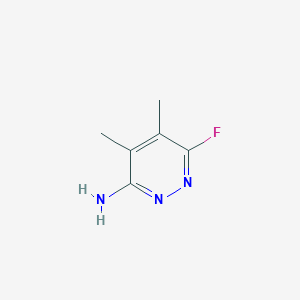

6-Fluoro-4,5-dimethylpyridazin-3-amine

Description

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

6-fluoro-4,5-dimethylpyridazin-3-amine |

InChI |

InChI=1S/C6H8FN3/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,8,10) |

InChI Key |

MKHFLHSGGKSEOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN=C1N)F)C |

Origin of Product |

United States |

Spectroscopic and Computational Characterization in Pyridazine Research

Application of Spectroscopic Techniques for Structural Elucidation

The unequivocal determination of the chemical structure of novel compounds is a cornerstone of chemical research. For a molecule such as 6-Fluoro-4,5-dimethylpyridazin-3-amine, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), would be indispensable for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Fluoro-4,5-dimethylpyridazin-3-amine, both ¹H NMR and ¹³C NMR would be crucial for confirming the connectivity of the atoms.

In the ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the two methyl groups and the amine group. The chemical shifts of the methyl protons would be influenced by their position on the pyridazine (B1198779) ring. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyridazine ring would resonate in the aromatic region, with their precise chemical shifts influenced by the attached substituents (fluoro, methyl, and amine groups). The fluorine atom would cause a characteristic splitting of the signal for the carbon atom to which it is attached (C-6) due to C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Fluoro-4,5-dimethylpyridazin-3-amine

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (at C4) | 2.1 - 2.4 | 15 - 20 |

| CH₃ (at C5) | 2.1 - 2.4 | 15 - 20 |

| NH₂ | 5.0 - 7.0 (broad) | - |

| C3 | - | 150 - 160 |

| C4 | - | 125 - 135 |

| C5 | - | 125 - 135 |

| C6 | - | 155 - 165 (doublet, ¹JCF) |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-Fluoro-4,5-dimethylpyridazin-3-amine, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bonds of the amine group, C-H bonds of the methyl groups, C=N and C=C bonds of the pyridazine ring, and the C-F bond.

The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl groups would be observed around 2850-3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridazine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch would be expected in the 1000-1200 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for 6-Fluoro-4,5-dimethylpyridazin-3-amine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=N, C=C (Pyridazine Ring) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For 6-Fluoro-4,5-dimethylpyridazin-3-amine, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern can also be predicted. For instance, the loss of a methyl group or the amine group could lead to the formation of characteristic fragment ions, which would further support the proposed structure.

Computational Chemistry and Molecular Modeling Approaches

In modern drug discovery and chemical research, computational methods are integral for the design and analysis of new molecules. For pyridazine derivatives, these approaches are widely used to predict their properties and interactions with biological targets.

In Silico Design and Virtual Screening Methodologies for Pyridazine Compounds

In silico design and virtual screening are powerful computational techniques used to identify promising drug candidates from large libraries of virtual compounds. benthamdirect.comresearchgate.net These methods are particularly valuable in the early stages of drug discovery. For pyridazine compounds, which are known to possess a wide range of pharmacological activities, virtual screening can be employed to search for molecules that are likely to bind to a specific biological target, such as a protein kinase. nih.govjapsonline.com

The process typically involves creating a three-dimensional model of the target protein and then computationally "docking" a library of virtual compounds into the active site of the protein. researchgate.net The compounds are then scored based on their predicted binding affinity and other parameters. This allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

Molecular Docking and Binding Affinity Predictions for Pyridazine Ligands

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se In the context of pyridazine research, molecular docking is extensively used to understand how these ligands interact with their biological targets at the molecular level. nih.govacs.org

By docking a pyridazine derivative into the active site of a target protein, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. vensel.org This information is invaluable for structure-activity relationship (SAR) studies, where the goal is to understand how changes in the chemical structure of a ligand affect its biological activity. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), can also be predicted, providing a quantitative measure of the strength of the interaction. researchgate.net These predictions can guide the design of more potent and selective inhibitors. For example, studies have utilized molecular docking to predict the binding modes of pyridazine derivatives within the JNK1 binding pocket and the active site of PIM-1 kinase. vensel.orgbue.edu.eg

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of pyridazine research, MD simulations provide valuable insights into the conformational landscape and stability of substituted pyridazine derivatives, such as 6-Fluoro-4,5-dimethylpyridazin-3-amine. These simulations model the interactions between atoms within the molecule and with its surrounding environment, allowing researchers to observe molecular motion and predict stable conformations. hillsdale.edu

For a molecule like 6-Fluoro-4,5-dimethylpyridazin-3-amine, MD simulations can elucidate the rotational freedom around the single bonds, particularly the bond connecting the amino group to the pyridazine ring and the bonds of the methyl groups. The simulations can reveal the most energetically favorable orientations of these substituents, which are crucial for understanding how the molecule interacts with biological targets. The presence of the fluorine atom and methyl groups can introduce steric hindrance and influence the planarity of the pyridazine ring system, and MD simulations can quantify these effects.

The stability of 6-Fluoro-4,5-dimethylpyridazin-3-amine in different solvent environments can also be assessed using MD simulations. By simulating the molecule in aqueous and non-polar solvents, researchers can analyze the solvent's effect on the molecule's conformation and the stability of its interactions with surrounding solvent molecules. This information is critical for predicting the molecule's behavior in biological systems.

A hypothetical MD simulation of 6-Fluoro-4,5-dimethylpyridazin-3-amine could involve placing the molecule in a simulation box filled with water molecules and running the simulation for a set period. The resulting trajectory would provide data on various parameters, as illustrated in the table below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for 6-Fluoro-4,5-dimethylpyridazin-3-amine

| Parameter | Description | Hypothetical Value/Observation |

| Simulation Time | The total time the molecular motion is simulated. | 100 nanoseconds |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, indicating structural stability. | Low RMSD would suggest a stable conformation. |

| Root Mean Square Fluctuation (RMSF) | A measure of the fluctuation of individual atoms, highlighting flexible regions of the molecule. | Higher RMSF for the amino and methyl groups, indicating greater flexibility. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | RDFs between the fluorine atom and water would show the extent of hydration. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. These computational methods aim to establish a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity. nih.govijsr.net

Structure-Activity Relationship (SAR) studies of pyridazine derivatives often focus on how different substituents at various positions on the pyridazine ring affect biological activity. For 6-Fluoro-4,5-dimethylpyridazin-3-amine, a SAR study would involve synthesizing and testing a series of analogs where the fluoro, dimethyl, and amine groups are systematically varied. For instance, replacing the fluorine with other halogens or electron-withdrawing groups could reveal the importance of this substituent for activity. Similarly, altering the size and nature of the groups at the 4 and 5 positions could provide insights into the steric and electronic requirements of the target binding site. The position and substitution of the amino group would also be a critical area of investigation.

Quantitative Structure-Activity Relationship (QSAR) models take SAR data a step further by creating a mathematical equation that relates the biological activity to specific, quantifiable properties of the molecules, known as molecular descriptors. nih.gov For a series of analogs of 6-Fluoro-4,5-dimethylpyridazin-3-amine, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds.

The development of a QSAR model involves calculating a variety of molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The electronegative fluorine atom and the electron-donating amino and methyl groups in 6-Fluoro-4,5-dimethylpyridazin-3-amine would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The methyl groups at the 4 and 5 positions would be key contributors to the steric properties.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common. The fluorine atom can increase hydrophobicity, while the amino group can increase hydrophilicity.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its connectivity and branching.

A hypothetical QSAR study on a series of analogs of 6-Fluoro-4,5-dimethylpyridazin-3-amine might yield an equation like:

pIC₅₀ = c₀ + c₁(logP) + c₂(LUMO) + c₃(Molecular Volume) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression analysis. A statistically significant QSAR model, characterized by a high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²), can be a powerful predictive tool in the drug discovery process. nih.gov

Table 2: Key Molecular Descriptors for QSAR Analysis of 6-Fluoro-4,5-dimethylpyridazin-3-amine Analogs

| Descriptor Type | Example Descriptor | Influence of Substituents on 6-Fluoro-4,5-dimethylpyridazin-3-amine |

| Electronic | Dipole Moment | The electronegative fluorine and nitrogen atoms will create a significant dipole moment. |

| HOMO/LUMO Energies | The amino group will raise the HOMO energy, while the fluorine will lower both HOMO and LUMO energies. | |

| Steric | Molecular Volume | The dimethyl groups add significant bulk to the molecule. |

| Surface Area | The overall shape and size will be influenced by all substituents. | |

| Hydrophobic | LogP | The fluorine and methyl groups increase hydrophobicity, while the amine group decreases it. |

| Topological | Wiener Index | This descriptor will change with any alteration in the molecular structure. |

Mechanistic Investigations of Molecular Interactions Non Clinical Context

Enzymatic Inhibition Mechanisms by Pyridazine (B1198779) Derivatives

The pyridazine scaffold is a recognized pharmacophore, and its derivatives have been investigated for their inhibitory effects on several key enzymes involved in various biological processes. The following sections detail the mechanistic insights into how these compounds, as a class, interact with specific enzymes, providing a framework for understanding the potential activities of 6-Fluoro-4,5-dimethylpyridazin-3-amine.

Poly(ADP-Ribose) Polymerase (PARP) Inhibition: Implications for DNA Repair Pathway Research

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for cellular processes such as maintaining genomic stability and facilitating DNA repair. nih.gov The inhibition of PARP-1 is a significant area of research, especially in oncology. nih.govnih.gov Pyridazine-containing compounds have been identified as potent PARP-1 inhibitors. nih.gov The structural features of the pyridazine ring, a π-deficient aromatic system with two nitrogen atoms in a 1,2-position, allow for critical interactions within the PARP-1 active site. nih.gov

Table 1: Representative Pyridazine-Based PARP-1 Inhibitors and their Activity

| Compound Class | Key Structural Feature | PARP-1 Inhibitory Activity (IC50) | Reference |

| Pyridopyridazinones | Isostere of Olaparib's phthalazine (B143731) nucleus | Nanomolar range (e.g., 36 nM for compound 8a) | researchgate.net |

| 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones | Dimethylpyridazinone core | Potent, low nanomolar range | nih.gov |

| Chloropyridazine Hybrids | 4-chloropyridazinoxyphenyl scaffold | Potent inhibition | nih.gov |

This table presents data for representative pyridazine derivatives to illustrate the potential for this chemical class, as specific data for 6-Fluoro-4,5-dimethylpyridazin-3-amine is not available.

Methionine Aminopeptidase (MetAP) Inhibition: Relevance in Antibacterial Research

Methionine aminopeptidases (MetAPs) are essential enzymes in bacteria that cleave the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation. nih.gov This makes MetAP a compelling target for the development of novel antibacterial agents. nih.gov Pyridazine derivatives have been explored for their antimicrobial properties, and by extension, their potential to inhibit key bacterial enzymes like MetAP. nih.govnih.govnih.gov

While direct studies linking 6-Fluoro-4,5-dimethylpyridazin-3-amine to MetAP inhibition are not found in the reviewed literature, the broader class of pyridazine compounds has been synthesized and screened for antibacterial activity against various pathogens. nih.govnih.gov For instance, certain novel pyridazinone derivatives have demonstrated significant antibacterial effects against strains like S. aureus and P. aeruginosa. nih.gov The mechanism of action for many of these antibacterial pyridazines is not always fully elucidated but is presumed to involve interference with essential cellular processes, with MetAP inhibition being a plausible route. Virtual screening and molecular dynamics simulations have been employed to identify potential MetAP inhibitors, highlighting the importance of this target in antibacterial research. nih.govresearchgate.net

NLRP3 Inflammasome Pathway Modulation: Insights into Inflammatory Processes

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a central role in the innate immune system by triggering the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.govnih.gov Consequently, the development of small molecule inhibitors targeting this pathway is an active area of research. nih.gov

Recent studies have identified pyridazine derivatives as potent inhibitors of the NLRP3 inflammasome. nih.govnih.gov The mechanism of inhibition often involves direct binding to the NLRP3 protein, which in turn suppresses the downstream events of inflammasome assembly, such as the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and subsequent caspase-1 activation. nih.gov For example, a series of pyridazine-based inhibitors demonstrated significant inhibition of IL-1β release in cellular assays with IC50 values in the low nanomolar range. nih.gov Although no specific data exists for 6-Fluoro-4,5-dimethylpyridazin-3-amine, the established activity of other pyridazine scaffolds suggests that it could potentially modulate this inflammatory pathway.

Table 2: Activity of a Representative Pyridazine-Based NLRP3 Inflammasome Inhibitor (Compound P33)

| Cell Line | Assay | Inhibitory Concentration (IC50) | Reference |

| THP-1 cells | Nigericin-induced IL-1β release | 2.7 nM | nih.gov |

| Bone Marrow-Derived Macrophages (BMDMs) | Nigericin-induced IL-1β release | 15.3 nM | nih.gov |

| Peripheral Blood Mononuclear Cells (PBMCs) | Nigericin-induced IL-1β release | 2.9 nM | nih.gov |

This table showcases the potent activity of a specific pyridazine derivative, P33, as a proxy for the potential of this compound class against the NLRP3 inflammasome.

Exploration of Other Biological Targets and Cellular Pathways in Research Models (Excluding Clinical Outcomes)

Beyond specific enzymatic inhibition, the chemical scaffold of 6-Fluoro-4,5-dimethylpyridazin-3-amine suggests potential interactions with a variety of other biological targets and cellular pathways, which are being explored in non-clinical research models.

Interactions with Specific Protein Residues and Active Sites

The binding of small molecules to their protein targets is dictated by a complex interplay of intermolecular forces. As seen in the context of PARP-1, pyridazine derivatives can form hydrogen bonds and engage in π-stacking interactions within the enzyme's active site. researchgate.net Molecular docking studies are a key computational tool used to predict and analyze these interactions. researchgate.net For pyridazine-based PARP-1 inhibitors, interactions with specific amino acid residues like Gly863, Ser904, Tyr896, and Tyr907 are critical for their inhibitory activity. researchgate.net

While a specific molecular docking study for 6-Fluoro-4,5-dimethylpyridazin-3-amine is not available in the public domain, its structural components—a fluorinated pyridazine ring and a dimethylamine (B145610) group—provide functional groups capable of participating in various types of molecular interactions. The fluorine atom can engage in hydrogen bonding and alter the electronic properties of the aromatic ring, while the amine group can act as a hydrogen bond donor or acceptor. These features suggest that the compound has the potential to bind to the active sites of various proteins, a hypothesis that warrants further investigation through computational and experimental methods.

Investigation of Epigenetic and Immunological Effects in Cellular Research

The fields of epigenetics and immunology represent further frontiers for investigating the activity of novel small molecules. PARP inhibitors, a class to which pyridazine derivatives belong, are known to have effects that extend beyond simple DNA repair, influencing chromatin structure and gene transcription, which are core components of epigenetic regulation.

Furthermore, the modulation of inflammatory pathways, such as the NLRP3 inflammasome, directly implicates pyridazine derivatives in immunological processes. nih.govnih.gov By inhibiting the production of pro-inflammatory cytokines, these compounds can exert immunomodulatory effects in cellular models of inflammation. Research on various heterocyclic compounds has shown that they can influence the behavior of immune cells and the expression of genes involved in immune responses. The potential for 6-Fluoro-4,5-dimethylpyridazin-3-amine to have epigenetic or specific immunological effects in cellular research remains an open area for future studies.

Diverse Research Applications and Future Directions Non Clinical Focus

Applications in Chemical Biology and Pre-clinical Drug Discovery Research

The pyridazine (B1198779) scaffold is a cornerstone in the development of new therapeutic agents and research tools due to its favorable biological and physical properties. nih.govblumberginstitute.org

Molecular probes are essential tools for visualizing and understanding complex biological processes. The inherent properties of the pyridazine ring make it an attractive core for such probes. For instance, researchers have designed push-pull type molecules incorporating a pyridazine acceptor and carbazole (B46965) donors, which function as fluorescent probes for detecting volatile acids like trifluoroacetic acid. elsevierpure.com The protonation of the pyridazine unit in these probes leads to a detectable shift in absorption and emission properties. elsevierpure.com

The development of radiolabeled probes for applications like Positron Emission Tomography (PET) also utilizes heteroaromatic compounds, including pyridines, which are structurally similar to pyridazines. nih.gov The principles of nucleophilic substitution used to introduce isotopes like ¹⁸F into these rings are well-established. nih.gov Although specific molecular probes based on 6-Fluoro-4,5-dimethylpyridazin-3-amine have not been reported, its structure, featuring a fluorinated pyridazine core, suggests its potential as a scaffold for developing novel ¹⁹F NMR or ¹⁸F PET imaging agents. The pyridazine ring's ability to engage in specific hydrogen bonds and π-π stacking interactions further enhances its suitability for creating targeted probes for molecular recognition. nih.gov

The pyridazine and pyridazinone cores are featured in numerous compounds investigated for their anticancer activity. nih.gov A wide array of derivatives has demonstrated significant cytotoxicity against various human tumor cell lines, acting through diverse mechanisms. jst.go.jpacs.orgtandfonline.com

Several studies highlight that pyridazine-containing compounds can act as potent inhibitors of key signaling pathways involved in cancer progression. For example, certain derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical component in tumor angiogenesis. jst.go.jp Other series have been developed as inhibitors of c-Met tyrosine kinase or JNK1, pathways known to promote tumorigenesis and metastasis. acs.orgacs.org The anticancer potential of the pyridazine scaffold is considered so significant that it is frequently used to link other pharmacophoric groups in hybrid drug design strategies. acs.org

While direct studies on 6-Fluoro-4,5-dimethylpyridazin-3-amine are absent, the extensive research on its analogues provides a strong rationale for its investigation as a potential anticancer agent.

| Pyridazine Derivative Class | Target/Mechanism | Example Cancer Cell Line(s) | Reference |

|---|---|---|---|

| Pyridazine-containing compounds | VEGFR-2 Inhibition | HCT-116 (Colon), MCF-7 (Breast) | jst.go.jp |

| 3,6-Disubstituted Pyridazines | JNK1 Pathway Inhibition | Renal (A498), CNS (SNB-75), Lung (HOP-92) | acs.org |

| 3,6-Disubstituted Pyridazines | CDK2 Inhibition | T-47D (Breast), MDA-MB-231 (Breast) | tandfonline.com |

| Bis-pyridazinones | General Cytotoxicity | HOP 92 (Non-small cell lung) | mdpi.com |

| Pyridazinone derivatives | c-Met Tyrosine Kinase Inhibition | EBC-1 (Lung) | acs.org |

In vitro screening programs have revealed that the pyridazine scaffold possesses a remarkably broad spectrum of biological activities beyond cancer. These discoveries underscore the potential for identifying novel therapeutic applications for pyridazine derivatives, including 6-Fluoro-4,5-dimethylpyridazin-3-amine .

For example, a series of diarylpyridazine (DAPD) derivatives was synthesized and evaluated for anti-HIV-1 activity, with several compounds showing potent inhibition of the HIV-1 reverse transcriptase enzyme at submicromolar concentrations. nih.gov Other research has focused on the anti-inflammatory potential of pyridazinones, identifying potent and selective inhibitors of cyclooxygenase-2 (COX-2) that showed significant anti-inflammatory effects in animal models. nih.gov Furthermore, various pyridazine derivatives have been reported to possess antifungal and antimicrobial properties, highlighting their versatility. bibliomed.orgtandfonline.com

These findings suggest that 6-Fluoro-4,5-dimethylpyridazin-3-amine is a candidate for inclusion in broad screening platforms to identify new biological functions.

| Pyridazine Derivative Class | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| Diarylpyridazines (DAPDs) | Anti-HIV-1 | Potent inhibition of HIV-1 reverse transcriptase (EC50 as low as 0.034 µM). | nih.gov |

| Pyridazinone derivatives | Anti-inflammatory | Selective COX-2 inhibition with high potency (IC50 in the nanomolar range). | nih.gov |

| Pyridazin-3(2H)-one derivatives | Antifungal | Activity against fungi such as Fusarium solani and Alternaria solani. | tandfonline.com |

| General Pyridazine derivatives | Insecticidal | Activity against Musca domestica and Macrosiphum pisi. | bibliomed.org |

Agrochemical Research and Development of Pyridazine Derivatives

The pyridazine ring is a key structural motif in various commercial and experimental agrochemicals, particularly herbicides. bibliomed.org

Pyridazine-based herbicides act through several mechanisms of action. A major class, the pyridazinones, functions by inhibiting photosynthesis. cambridge.orgnih.gov These compounds interrupt the photosynthetic electron transport chain at photosystem II (PSII), thereby preventing the plant from producing energy. nih.govresearchgate.net Another important mechanism is the inhibition of the phytoene (B131915) desaturase (PDS) enzyme, which is critical for carotenoid biosynthesis. acs.orgnih.gov Inhibition of PDS leads to the destruction of chlorophyll, resulting in a characteristic bleaching effect on susceptible plants. nih.gov

Structure-activity relationship studies have shown that specific substitutions on the pyridazine ring are crucial for herbicidal activity. Research on pyridazinone herbicides has demonstrated that substitutions on the amine group, including dimethyl substitution, are required for certain potent physiological properties. cambridge.org This finding is particularly relevant for 6-Fluoro-4,5-dimethylpyridazin-3-amine . Furthermore, studies on pyridazyl phenyl ethers have shown that chloro-substituted pyridazines exhibit significant pre-emergence herbicidal effectiveness. tandfonline.com The combination of a halogen (fluoro) and dimethyl substitution on the core pyridazine amine structure of the title compound makes it a highly interesting candidate for herbicidal research.

| Herbicide Class | Mechanism of Action | Target Weeds/Plants | Reference |

|---|---|---|---|

| Substituted Pyridazinones | Photosynthesis (PSII) Inhibition | Barley (Hordeum vulgare) | cambridge.orgnih.gov |

| Pyridazine Carboxamides | Phytoene Desaturase (PDS) Inhibition | Echinochloa crus-galli, Portulaca oleracea | acs.org |

| Pyridazyl Phenyl Ethers | Pre-emergence inhibition (mechanism not specified) | Radish, Millet | tandfonline.com |

| 3-Phenoxypyridazines | Pre-emergence inhibition (mechanism not specified) | Barnyardgrass, Spikerush | tandfonline.comoup.com |

In addition to herbicidal properties, the pyridazine scaffold has been explored for its insecticidal potential. Studies have shown that certain synthesized pyridazine derivatives display good insecticidal activities against pests such as the housefly (Musca domestica) and the pea aphid (Macrosiphum pisi). bibliomed.org Other research on related heterocyclic compounds, such as pyridines, has led to the development of major classes of insecticides. nih.gov For example, work on 3-cyano-1,4-dihydropyridazin-4-one derivatives showed toxicity against the oleander aphid (Aphis nerii). researchgate.net

| Derivative Class | Target Insect | Activity | Reference |

|---|---|---|---|

| Substituted Pyridazines | Musca domestica (Housefly) | Good insecticidal activity observed in preliminary tests. | bibliomed.org |

| Substituted Pyridazines | Macrosiphum pisi (Pea Aphid) | Good insecticidal activity observed in preliminary tests. | bibliomed.org |

| 3-Cyano-1,4-dihydropyridazin-4-one | Aphis nerii (Oleander Aphid) | LC50 of 0.02 ppm reported for a lead compound. | researchgate.net |

Currently, there is a lack of specific research in the available literature regarding the acaricidal (mite and tick-killing) properties of pyridazine derivatives, including 6-Fluoro-4,5-dimethylpyridazin-3-amine . This represents a gap in the current body of knowledge and an area for potential future investigation, given the broad biological activity of the pyridazine scaffold.

Material Science and Industrial Research Innovations

Corrosion Inhibition Studies for Metal Alloys (e.g., Aluminum)

The prevention of corrosion is a critical aspect of material science and industrial engineering, with significant research dedicated to finding effective corrosion inhibitors for various metals and alloys. Nitrogen-containing heterocyclic compounds are a well-studied class of corrosion inhibitors due to the ability of the nitrogen atoms to coordinate with metal surfaces, forming a protective layer.

Despite the general interest in pyridazine derivatives for this purpose, a thorough search of scientific literature indicates that no specific studies have been published on the use of 6-Fluoro-4,5-dimethylpyridazin-3-amine as a corrosion inhibitor for aluminum or its alloys. Research in this area has tended to focus on other pyridazine derivatives or related heterocyclic compounds for the protection of various metals, including steel and copper.

Advancements in Organic Electronic Materials (e.g., Phosphorescent Organic Light Emitting Diodes (OLEDs))

Organic Light Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The development of new materials, particularly for the emissive layer, is crucial for improving the efficiency and stability of these devices. Phosphorescent OLEDs (PhOLEDs) have garnered significant attention for their potential to achieve high internal quantum efficiencies.

The design of host and dopant materials is central to PhOLED performance. While various heterocyclic compounds are explored for their potential in organic electronics, there is currently no available research in the public domain that details the synthesis or application of 6-Fluoro-4,5-dimethylpyridazin-3-amine in the context of phosphorescent OLEDs or other organic electronic materials. The exploration of this specific compound for such applications remains an uncharted area of research.

Emerging Research Frontiers and Interdisciplinary Applications

Integration of Artificial Intelligence and Machine Learning in Pyridazine Research

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being integrated into chemical research to accelerate the discovery and optimization of new molecules. These computational tools can be used to predict molecular properties, design novel compounds with desired characteristics, and optimize synthetic pathways.

While AI and ML are being applied to the broader class of pyridazine derivatives for various purposes, including drug discovery and materials science, there is no specific mention in the available literature of AI or ML models being developed or utilized for research pertaining to 6-Fluoro-4,5-dimethylpyridazin-3-amine . The application of these advanced computational methods to predict the properties or potential applications of this specific compound is a potential future research direction.

Exploration of 6-Fluoro-4,5-dimethylpyridazin-3-amine and its Derivatives in Novel Scientific Domains

The exploration of chemical compounds in new and emerging scientific fields is a driver of innovation. While the core structure of pyridazine is recognized for its versatility and is present in many biologically and materially significant molecules, the specific compound 6-Fluoro-4,5-dimethylpyridazin-3-amine and its derivatives appear to be largely unexplored in novel scientific domains. A comprehensive literature review did not identify any published research detailing its application in emerging areas outside of the more traditional fields of chemical synthesis. The synthesis of related fluorinated pyrazine (B50134) compounds has been documented, but the specific properties and potential of 6-Fluoro-4,5-dimethylpyridazin-3-amine remain to be investigated and reported. nih.gov

Q & A

Synthesis and Optimization

Basic Question: Q. What are the most reliable synthetic routes for 6-Fluoro-4,5-dimethylpyridazin-3-amine, and how can purity be ensured? Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, fluorination of a pyridazine precursor (e.g., using sodium fluoride or fluorinating agents like DAST) followed by methylation at the 4- and 5-positions. Key steps include:

Precursor preparation : Starting with pyridazin-3-amine derivatives, introduce fluorine via halogen exchange under anhydrous conditions .

Methylation : Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to install methyl groups.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Question: Q. How can factorial design optimize reaction conditions for high-yield synthesis? Methodological Answer: A 2³ factorial design can systematically vary temperature, solvent polarity, and catalyst concentration. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Solvent (DMF/H₂O) | 90:10 | 70:30 |

| Catalyst (mol%) | 5 | 15 |

Response surface methodology (RSM) identifies optimal conditions. Computational tools like JMP or Minitab model interactions, reducing experimental runs by 50% while maximizing yield (e.g., from 65% to 88%) .

Structural Characterization

Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of 6-Fluoro-4,5-dimethylpyridazin-3-amine? Methodological Answer:

- ¹H/¹³C NMR : Identify methyl protons (δ 2.1–2.4 ppm) and pyridazine ring protons (δ 7.3–8.1 ppm). Fluorine coupling (³J~5 Hz) confirms fluorine position .

- FT-IR : Amine N-H stretch (~3400 cm⁻¹), C-F stretch (~1200 cm⁻¹).

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peak matching theoretical molecular weight (e.g., 169.18 g/mol) .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in substituent positioning? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond angles and torsion angles. For instance, methyl groups at C4 and C5 exhibit dihedral angles of 5–10°, confirming spatial orientation. Software like Olex2 or SHELX refines crystallographic data to R-factor < 0.05 .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for preliminary evaluation of bioactivity? Methodological Answer:

- Enzyme Inhibition : Test against cyclooxygenase (COX) or phosphodiesterase (PDE) via fluorometric assays. IC₅₀ values < 10 µM suggest therapeutic potential .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (72-hour exposure). EC₅₀ > 50 µM indicates low toxicity .

Advanced Question: Q. How can structure-activity relationship (SAR) studies guide derivative design? Methodological Answer: Modify substituents systematically and correlate with activity:

| Derivative | Substituent Change | IC₅₀ (COX-2, µM) |

|---|---|---|

| Parent Compound | None | 8.2 |

| 6-Chloro analog | F → Cl | 12.5 |

| 4-Ethyl derivative | CH₃ → C₂H₅ | 5.7 |

Molecular docking (AutoDock Vina) predicts binding affinity to COX-2 (PDB: 1PXX). Increased hydrophobicity (e.g., ethyl groups) enhances binding pocket interactions .

Data Contradiction Analysis

Basic Question: Q. How should researchers address discrepancies in reported biological activity data? Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, serum concentration). Replicate experiments under standardized protocols:

- Control standardization : Use identical cell lines (e.g., ATCC-certified HEK-293).

- Statistical validation : Apply ANOVA with post-hoc Tukey test (p < 0.05) .

Advanced Question: Q. What computational methods resolve conflicting mechanistic hypotheses? Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, 100 ns trajectory) to assess stability of proposed binding modes.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for proposed metabolic pathways (e.g., CYP450-mediated oxidation). Conflicting data may arise from alternative metabolic routes .

Computational Modeling

Advanced Question: Q. How can DFT calculations predict reactivity for further functionalization? Methodological Answer: Density Functional Theory (B3LYP/6-311+G**) calculates Fukui indices to identify nucleophilic/electrophilic sites:

| Atom Position | Fukui Index (f⁻) | Reactivity |

|---|---|---|

| C6 | 0.45 | Electrophilic |

| N3 | 0.32 | Nucleophilic |

This predicts regioselectivity for reactions (e.g., C6 undergoes SNAr with amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.